molecular formula C12H22ClNO2 B1452319 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride CAS No. 1255718-32-1

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride

Cat. No. B1452319
M. Wt: 247.76 g/mol
InChI Key: LYYMCNHLEMRAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride, commonly referred to as 1-PCHHCl, is an organic compound that has been used in a variety of scientific research applications. It is a cyclic amide derivative of 1-piperidine carboxylic acid, and is used as a chiral building block in the synthesis of various compounds. This multi-purpose compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

  • Synthetic Applications

    • 1-Piperidino-1-trimethylsilyloxycyclopropane, prepared from the piperidide of 3-chloropropionic acid, reacts as cyclopropanone equivalents with various nucleophiles. This derivative is utilized in the synthesis of pyrroles, pyrrolines, and pyrrolizidines, and explores the rearrangement of dicyclopropyl ketimines (Wasserman, Dion, & Fukuyama, 1989).
  • Molecular Structure Analysis

    • The crystal and molecular structure of 4-carboxypiperidinium chloride (similar to 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride) was characterized by single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This research provides insights into the crystal structure, hydrogen bonding, and conformations of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
  • Pharmaceutical Synthesis

    • Enoxacin, a potent antibacterial agent, was synthesized using a route involving the displacement reactions of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with piperidine, indicating the role of piperidine derivatives in the synthesis of pharmaceutical agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
  • Stereochemistry and Acidity Analysis

    • Research on cis- and trans-4-substituted pipecolic (piperidine-2-carboxylic) acids, similar in structure to 1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride, reveals important insights into stereochemistry, conformational preferences, and acidity of such compounds. This has implications in understanding the properties of piperidine derivatives (Caddy & Utley, 1973).
  • Synthesis of Novel Compounds

    • A study on the synthesis of new compounds based on the pyrazole and isoxazole framework fused to a cycloalkene unit, bearing the 1-piperidinyl group, demonstrates the potential of piperidine derivatives in creating novel antipsychotic molecules (Pinna, Loriga, Pinna, & Chelucci, 2013).

properties

IUPAC Name

1-piperidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMCNHLEMRAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Piperidinyl)cyclohexanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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